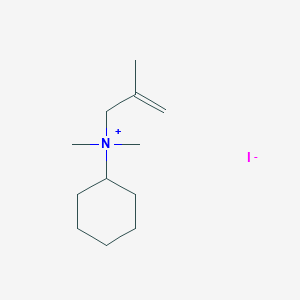![molecular formula C9H16N2OSi B14585551 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 61553-20-6](/img/structure/B14585551.png)
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H21N3OSi2 and a molecular weight of 255.4642 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups and a trimethylsilyl group attached to an oxygen atom. It is also known by other names such as N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine .
Méthodes De Préparation
The synthesis of 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of 4,6-dimethylpyrimidine-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Common reagents used in these reactions include trimethylsilyl chloride, palladium catalysts, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, facilitating reactions that would otherwise be difficult. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine include:
2,4,6-Tris[(trimethylsilyl)oxy]pyrimidine: This compound has three trimethylsilyl groups and is used in similar applications.
N,O-Bis(trimethylsilyl)cytosine: Another pyrimidine derivative with trimethylsilyl groups, used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
61553-20-6 |
|---|---|
Formule moléculaire |
C9H16N2OSi |
Poids moléculaire |
196.32 g/mol |
Nom IUPAC |
(4,6-dimethylpyrimidin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H16N2OSi/c1-7-6-8(2)11-9(10-7)12-13(3,4)5/h6H,1-5H3 |
Clé InChI |
SAKVHMJPOINSCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


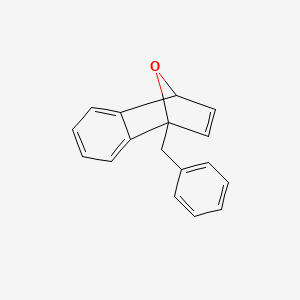


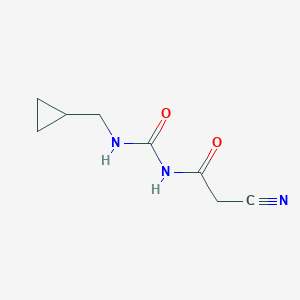
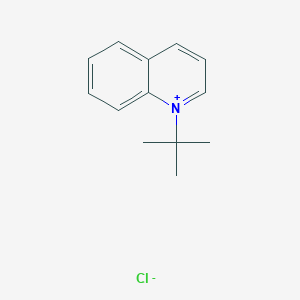
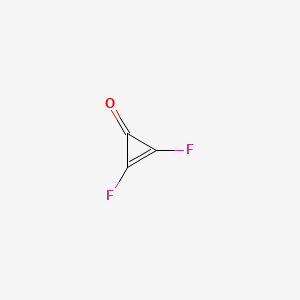
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
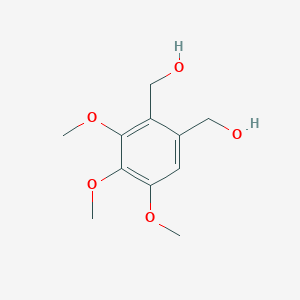
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
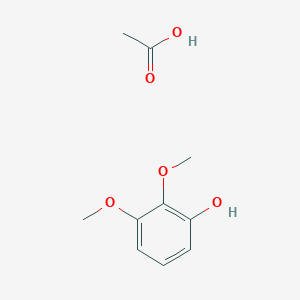

![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
